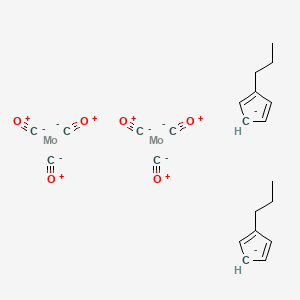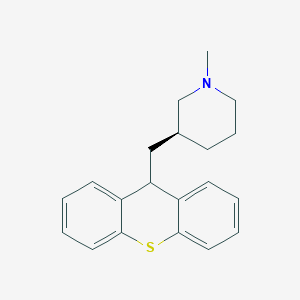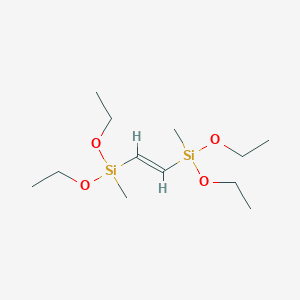
(Propylcyclopentadienyl)molybdenum tricarbonyl dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Propylcyclopentadienyl)molybdenum tricarbonyl dimer, also known as Mo(η^5-C5H4CH2CH2)(CO)3, is a transition metal complex that has been widely studied for its potential applications in various fields of chemistry. This compound is known for its unique structure, which consists of a molybdenum atom coordinated to three carbonyl ligands and a propylcyclopentadienyl ligand.
作用機序
The mechanism of action of (Propylcyclopentadienyl)molybdenum tricarbonyl dimer is not fully understood, but it is believed to involve the transfer of carbonyl ligands to substrates during catalytic reactions. This transfer is thought to occur through a mechanism known as migratory insertion, in which the carbonyl ligand inserts itself into a carbon-hydrogen bond in the substrate. This results in the formation of a new carbon-carbonyl bond and the release of a molecule of hydrogen.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that this compound is relatively non-toxic and does not have any significant effects on human health.
実験室実験の利点と制限
One advantage of using (Propylcyclopentadienyl)molybdenum tricarbonyl dimer in lab experiments is its high catalytic activity. This compound has been shown to be an effective catalyst for various organic reactions, which makes it a useful tool for synthetic chemists. However, one limitation of using this compound is its high cost. This compound is a relatively expensive compound, which can limit its use in some research settings.
将来の方向性
There are several future directions for research on (Propylcyclopentadienyl)molybdenum tricarbonyl dimer. One area of research involves the development of new catalytic applications for this compound. For example, researchers could explore its potential use in the synthesis of novel pharmaceuticals or other fine chemicals. Another area of research involves the development of new synthetic methods for the preparation of this compound. This could involve the use of alternative reducing agents or the development of new reaction conditions that improve the yield of the dimeric complex.
合成法
The synthesis of (Propylcyclopentadienyl)molybdenum tricarbonyl dimer can be achieved through several methods. One common method involves the reaction of (Propylcyclopentadienyl)molybdenum tricarbonyl hydride with a reducing agent such as lithium aluminum hydride. Another method involves the reaction of (Propylcyclopentadienyl)molybdenum tricarbonyl chloride with a reducing agent such as sodium borohydride. Both methods result in the formation of the dimeric complex.
科学的研究の応用
(Propylcyclopentadienyl)molybdenum tricarbonyl dimer has been studied for its potential applications in various fields of chemistry. One area of research involves the use of this compound as a catalyst for various organic reactions. For example, this compound has been shown to catalyze the hydroformylation of alkenes, which is a useful reaction for the production of aldehydes. Additionally, this compound has been studied for its potential use in the synthesis of pharmaceuticals and other fine chemicals.
特性
IUPAC Name |
carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11.6CO.2Mo/c2*1-2-5-8-6-3-4-7-8;6*1-2;;/h2*3-4,6-7H,2,5H2,1H3;;;;;;;;/q2*-1;;;;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOZOOSWHLLHBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C[CH-]C=C1.CCCC1=C[CH-]C=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo].[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Mo2O6-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746533 |
Source


|
| Record name | carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105046-05-7 |
Source


|
| Record name | carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[[4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino] acetate](/img/structure/B1167250.png)